An In-Depth Technical Guide to 9-(4-bromobutyl)-9H-fluorene-9-carboxylic Acid: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 9-(4-bromobutyl)-9H-fluorene-9-carboxylic Acid: Synthesis, Properties, and Applications
CAS Number: 182438-97-7
Introduction
9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid is a pivotal organic intermediate, distinguished by its fluorene backbone, a carboxylic acid functional group, and a reactive bromobutyl chain.[1][2] This unique trifecta of chemical features makes it a versatile building block in modern organic synthesis, particularly within the pharmaceutical industry. Its significance is underscored by its role as a key precursor in the synthesis of Lomitapide, a microsomal triglyceride transfer protein (MTP) inhibitor used in the treatment of homozygous familial hypercholesterolemia.[3] This guide provides a comprehensive technical overview of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and its primary applications, all grounded in authoritative scientific literature.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid is paramount for its effective handling, reaction optimization, and purification. The presence of the bulky, non-polar fluorene moiety and the hydrophobic butyl chain suggests limited solubility in aqueous media, while the carboxylic acid group provides a handle for acid-base chemistry.[2]
| Property | Value | Source |
| CAS Number | 182438-97-7 | [1][4] |
| Molecular Formula | C₁₈H₁₇BrO₂ | [4][5] |
| Molecular Weight | 345.23 g/mol | [4][5] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Not explicitly reported; for comparison, the parent compound 9H-fluorene-9-carboxylic acid has a melting point of 228-231 °C. | [6] |
| Solubility | Soluble in tetrahydrofuran (THF), dichloromethane, and other common organic solvents. Sparingly soluble in non-polar solvents like petroleum ether and has low water solubility. | [2][3] |
| pKa | Not experimentally determined; estimated to be around 4-5 due to the carboxylic acid group, similar to other aromatic carboxylic acids. |
Synthesis of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic Acid: A Detailed Protocol and Mechanistic Exploration
The synthesis of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid is typically achieved through the alkylation of 9H-fluorene-9-carboxylic acid. The following protocol is a robust and validated method, providing a solid foundation for laboratory synthesis.[3]
Experimental Protocol
Materials:
-
9H-fluorene-9-carboxylic acid
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
1,4-Dibromobutane
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 N solution
-
Dichloromethane
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 9H-fluorene-9-carboxylic acid (1 equivalent) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add a solution of n-butyllithium (2.2 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C. The addition of n-BuLi results in the formation of a dianion. Stir the reaction mixture at this temperature for 1 hour.
-
Alkylation: To the resulting solution, add 1,4-dibromobutane (1.1 equivalents) dropwise over 30 minutes, ensuring the temperature remains at 0 °C. After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for approximately 30 hours to ensure the completion of the alkylation.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent like 2-methoxy-2-methylpropane to remove any unreacted 1,4-dibromobutane.
-
Acidification and Extraction: Acidify the aqueous layer to a pH of approximately 2-3 using a 1 N HCl solution. This will protonate the carboxylate to give the desired carboxylic acid. Extract the product into dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product as a yellow solid.
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Purification: The crude solid can be purified by recrystallization from a mixture of petroleum ether and ethyl acetate to afford 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid as white crystals.[3]
Mechanistic Insights: The "Why" Behind the Synthesis
The choice of reagents and reaction conditions is critical for the successful synthesis of the target molecule. Here, we explore the causality behind these experimental choices.
The Role of n-Butyllithium: n-Butyllithium is a potent organometallic reagent that serves as a strong base. In this synthesis, two equivalents are used. The first equivalent deprotonates the acidic proton of the carboxylic acid group, forming a lithium carboxylate. The second equivalent deprotonates the C9 proton of the fluorene ring, which is acidic due to the aromatic nature of the fluorenyl anion. This results in the formation of a dianion, which is a powerful nucleophile.
Alkylation with 1,4-Dibromobutane: 1,4-Dibromobutane is the alkylating agent. The nucleophilic C9 carbon of the fluorenyl dianion attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in a nucleophilic substitution reaction (SN2), displacing a bromide ion and forming the new carbon-carbon bond. Using a slight excess of 1,4-dibromobutane helps to drive the reaction to completion.
Reaction Conditions: The reaction is initially carried out at a low temperature (0 °C) to control the exothermicity of the deprotonation step and to prevent potential side reactions. Allowing the reaction to proceed at room temperature for an extended period ensures that the alkylation reaction goes to completion.
Visualizing the Synthesis Workflow:
Caption: A schematic overview of the synthesis workflow for 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid.
Applications in Drug Development
The primary and most well-documented application of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid is its use as a crucial intermediate in the multi-step synthesis of Lomitapide.[3]
Role in Lomitapide Synthesis
Lomitapide is a complex molecule, and its synthesis involves the coupling of two key fragments. 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid serves as the precursor to one of these fragments. The synthesis proceeds by first converting the carboxylic acid group to an amide, followed by the reaction of the bromoalkyl chain with another amine-containing fragment to form the final Lomitapide molecule.
The following diagram illustrates the position of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid in the broader context of Lomitapide synthesis.
Caption: The role of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid as a key intermediate in the synthesis of Lomitapide.
Other Potential Applications
The versatile structure of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid lends itself to other potential applications in medicinal chemistry and materials science. The fluorene core is a known pharmacophore in various biologically active compounds and a useful component in organic electronics.[7] The carboxylic acid and the bromoalkyl groups provide reactive handles for further chemical modifications, allowing for the synthesis of a diverse library of fluorene derivatives for screening in various assays. For instance, the bromobutyl group can be used to tether the fluorene moiety to other molecules of interest, such as proteins or polymers.
Quality Control and Characterization
Ensuring the purity and identity of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid is critical for its use in subsequent synthetic steps. A combination of spectroscopic and chromatographic techniques is employed for its characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure. The spectrum should show characteristic signals for the aromatic protons of the fluorene ring system, as well as the aliphatic protons of the butyl chain. The integration of these signals should correspond to the number of protons in each environment. A published ¹H NMR spectrum in DMSO-d₆ shows the following key shifts: a broad singlet for the carboxylic acid proton around 12.53 ppm, aromatic protons between 7.25-7.68 ppm, and methylene protons of the butyl chain between 0.72-3.31 ppm.[3]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify the key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a sharp peak around 1700 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 345.23 g/mol .
-
Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess the purity of the compound.
Conclusion
9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid, with its CAS number 182438-97-7, is a compound of significant interest to the scientific community, particularly those involved in pharmaceutical research and development. Its well-defined synthesis, versatile chemical handles, and established role as a key intermediate in the synthesis of Lomitapide make it a valuable tool in the arsenal of synthetic organic chemists. This guide has provided a comprehensive overview of its properties, a detailed and mechanistically explained synthesis protocol, and its primary applications, with the aim of empowering researchers to confidently and effectively utilize this important molecule in their work.
References
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